molecular formula C19H25N3O7S2 B2992756 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide CAS No. 326011-24-9

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2992756
CAS No.: 326011-24-9
M. Wt: 471.54
InChI Key: DAPJPCMSQWIZEV-UHFFFAOYSA-N
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Description

“4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide” is a chemical compound with the molecular formula C19H25N3O7S2 . Its average mass is 471.548 Da and its mono-isotopic mass is 471.113403 Da .

Scientific Research Applications

1. Enzyme Inhibition 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide, and similar aromatic sulfonamides, have been investigated for their potential as inhibitors of carbonic anhydrase isoenzymes. These compounds have shown significant inhibition activity, with varying affinities for different isoenzymes, indicating their potential in targeted enzyme inhibition applications (Supuran, Maresca, Gregáň, & Remko, 2013).

2. Membrane Technology The compound's structural analogs have been utilized in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux and are effective in dye treatment, suggesting the potential for environmental applications such as water purification and wastewater treatment (Liu et al., 2012).

3. Polymer Synthesis Aromatic polyamides containing similar sulfonamide structures have been synthesized for various applications. These polymers exhibit desirable properties such as solubility in polar solvents and high thermal stability, making them suitable for advanced material applications (Sagar et al., 1997).

4. Oxidation and Catalysis Related compounds have been used as oxidizing agents in various chemical reactions, demonstrating the potential of this compound in catalysis and organic synthesis (Otsubo & Ogura, 1986).

5. Proton Exchange Membranes Analogous sulfonamide compounds have been incorporated into poly(arylene ether sulfone) proton exchange membranes. These membranes exhibit high proton conductivity and low methanol permeability, suggesting their use in fuel cell technology (Wang et al., 2012).

6. Corrosion Inhibition Some derivatives of the compound have been studied as corrosion inhibitors, particularly for steel in sulfuric acid media. These findings indicate the potential of such compounds in protecting metals against corrosion (Bouklah et al., 2006).

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O7S2/c1-28-13-11-22(12-14-29-2)31(26,27)18-7-3-15(4-8-18)19(23)21-16-5-9-17(10-6-16)30(20,24)25/h3-10H,11-14H2,1-2H3,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPJPCMSQWIZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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